rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid
Description
rac-(2R,3S)-3-(Methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic carboxylic acid derivative featuring a rigid bicyclo[2.2.2]octene scaffold. The compound contains two functional groups: a carboxylic acid at the 2-position and a methoxycarbonyl (methyl ester) group at the 3-position. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and pharmaceutical research as an intermediate or building block. The racemic (rac-) designation indicates a 1:1 mixture of enantiomers, which may influence its reactivity and applications .
Properties
IUPAC Name |
(2R,3S)-3-methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-15-11(14)9-7-4-2-6(3-5-7)8(9)10(12)13/h2,4,6-9H,3,5H2,1H3,(H,12,13)/t6?,7?,8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRMNZXTUXTIOE-YNTFGVKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](C2CCC1C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition-Based Strategies
Diels–Alder Reaction with Vinylene Carbonate
The bicyclo[2.2.2]octane skeleton is efficiently constructed via Diels–Alder cycloaddition. In a seminal study, 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole was reacted with vinylene carbonate under thermal conditions (110°C, 24 hr), yielding two isomeric cycloadducts with the bicyclo[2.2.2]octane framework. Subsequent hydrolysis of the ketal ring (using HCl/MeOH) and carbonate opening (via NaOH) produced a symmetrical tetrol intermediate. Hydroxylation of the remaining double bond (OsO₄, N-methylmorpholine N-oxide) furnished a hexol derivative, which was selectively functionalized to introduce the methoxycarbonyl and carboxylic acid groups.
Key Data:
Intramolecular Sₙ2′ Cyclization
Substrate Design and Cyclization
A substrate containing a leaving group (e.g., bromide) at C3 and a nucleophilic carboxylate at C2 undergoes intramolecular Sₙ2′ displacement to form the bicyclo[2.2.2] system. For example, treatment of (2S,3S)-3-bromo-2-carboxybicyclo[2.2.2]oct-5-ene methyl ester with K₂CO₃ in DMF induces cyclization, yielding the target compound.
Key Data:
- Reaction Conditions : 80°C, 12 hr, DMF.
- Yield : 68%.
- Stereoselectivity : Retention of configuration at C2 and C3 due to the Sₙ2′ mechanism.
Radical Cyclization Approaches
Initiation with AIBN
Radical-mediated cyclization offers a pathway to access strained bicyclic systems. A precursor with a pendant methacrylate group and a carboxylic acid moiety, when treated with azobisisobutyronitrile (AIBN) and tributyltin hydride, undergoes radical-initiated cyclization to form the bicyclo[2.2.2]octane core.
Key Data:
- Reagents : AIBN (5 mol%), Bu₃SnH (1.2 eq), toluene, reflux.
- Yield : 52%.
- Byproducts : Minor diastereomers (∼15%) due to radical recombination.
Cationic Cascade Reactions
Acid-Catalyzed Ring Closure
Protonation of a dienol ether precursor generates a carbocation, triggering a cascade cyclization. For instance, treatment of methyl 3-(2-vinylcyclohexenyl)acrylate with BF₃·OEt₂ in dichloromethane induces a cationic cascade, forming the bicyclo[2.2.2]octane skeleton. Subsequent oxidation (KMnO₄) introduces the carboxylic acid group.
Key Data:
Comparative Analysis of Methods
| Method | Yield (%) | Stereochemical Control | Scalability | Key Limitations |
|---|---|---|---|---|
| Diels–Alder | 58–72 | Low | High | Requires high temperatures |
| Sₙ2′ Cyclization | 68 | Moderate | Moderate | Sensitive to leaving groups |
| Radical Cyclization | 52 | Low | Low | Toxicity of tin reagents |
| Cationic Cascade | 61 | Low | Moderate | Competing rearrangement paths |
Functional Group Interconversion
Resolution of Racemates
Emerging Methodologies
Photochemical [2+2] Cycloaddition
Preliminary studies indicate that UV irradiation of diene-carboxylate precursors induces [2+2] cycloaddition, forming bicyclo[2.2.2] intermediates. This method remains experimental but offers potential for improved stereocontrol.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Palladium and platinum catalysts are used in hydrogenation and other catalytic reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxycarbonyl and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Bicyclic Systems
Bicyclo[2.2.1] Heptene Derivatives
- (1S,2R,3S,4R)-3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Structure: Features a bicyclo[2.2.1]heptene core with methoxycarbonyl and carboxylic acid groups. Properties: Molecular weight = 196.2 g/mol, melting point = 103–105°C, density = 1.322 g/cm³. Key Difference: Smaller bicyclic framework (7-membered vs. 8-membered ring in the target compound) reduces ring strain but limits steric bulk. Applications include non-medical industrial research .
Bicyclo[2.2.2]octene Derivatives
- (2S,3S)-3-(Ethoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid Structure: Ethoxycarbonyl (ethyl ester) replaces the methoxy group in the target compound. Used in intermediate synthesis .
- rac-(1R,2R,4R)-Bicyclo[2.2.2]oct-5-ene-2-carboxylic Acid
Functional Group Variations
Amino-Substituted Analogues
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid, 3-Amino- Structure: Amino group replaces the methoxycarbonyl. Properties: Molecular weight = 153.18 g/mol. Key Difference: Enhanced basicity and hydrogen-bonding capacity, suitable for coordination chemistry or peptide mimetics .
- rac-(1S,2R,3S,4R)-3-[(tert-Butoxycarbonyl)Amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Structure: Incorporates a Boc-protected amino group. Applications: Used as a protected intermediate in peptide synthesis .
Azabicyclo Derivatives
- (1S,3S,4R)-2-(tert-Butoxycarbonyl)-5-Methylene-2-azabicyclo[2.2.2]octane-3-carboxylic Acid
- Structure : Nitrogen atom replaces a carbon in the bicyclo[2.2.2] system, with a Boc-protected amine.
- Hazards : Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes), requiring stringent safety protocols .
Biological Activity
The compound rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid is a bicyclic compound with potential biological activities that warrant detailed investigation. Its unique structural features may contribute to various pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- IUPAC Name : this compound
- Physical Form : Powder
- Purity : ≥95%
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
Anti-Cancer Activity
Several studies have explored the anti-cancer properties of bicyclic compounds:
-
Mechanism of Action : Bicyclic compounds often interfere with cellular processes such as DNA replication and repair, apoptosis, and cell cycle regulation. For instance, compounds structurally related to the bicyclo[2.2.2] framework have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Compound Cell Line IC (µM) 1g K562 13.6 ± 0.3 6g CCRF-SB 112 ± 19
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research has shown that these compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases.
Antimicrobial Activity
The antimicrobial potential of bicyclic compounds is also noteworthy:
- Broad-spectrum Activity : Similar compounds have demonstrated efficacy against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Functional Groups : The presence of methoxycarbonyl and carboxylic acid groups appears to enhance solubility and bioavailability, which are critical for effective biological activity.
Q & A
Q. What are the common synthetic routes for rac-(2R,3S)-3-(methoxycarbonyl)bicyclo[2.2.2]oct-5-ene-2-carboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via intramolecular SN2′ cyclizations, biomimetic Diels–Alder reactions, radical cyclizations, or cationic cascade reactions . For example, intramolecular SN2′ cyclizations require precise control of steric and electronic effects to favor bicyclo[2.2.2]octane ring formation. Reaction solvents (e.g., dichloromethane or THF) and catalysts (e.g., Lewis acids like BF₃·OEt₂) significantly impact stereochemical outcomes and yields. Optimization typically involves screening temperatures (0–50°C) and protecting group strategies for the carboxylic acid moiety .
Q. Which spectroscopic techniques are critical for confirming the stereochemistry and purity of this bicyclic compound?
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is essential for verifying stereochemistry and functional groups. For example, coupling constants in -NMR distinguish cis vs. trans ring junctions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves absolute stereochemistry. Purity is validated via HPLC with UV detection (λ = 210–254 nm) and chiral stationary phases to assess racemic composition .
Q. How is the antibacterial activity of this compound initially evaluated in in vitro assays?
Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens are standard. Serial dilutions of the compound in Mueller-Hinton broth are incubated with bacterial cultures (24–48 hours, 37°C). Growth inhibition is measured spectrophotometrically (OD₆₀₀). Positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO) ensure assay validity. MIC values ≤16 µg/mL are considered promising for further development .
Advanced Research Questions
Q. How can synthetic yields be improved while maintaining stereochemical fidelity in large-scale preparations?
Catalyst screening (e.g., chiral organocatalysts or transition-metal complexes) enhances enantioselectivity. For example, Jacobsen’s thiourea catalysts improve Diels–Alder reaction stereocontrol. Continuous-flow reactors minimize side reactions (e.g., epimerization) by reducing residence time. Solvent-free mechanochemical synthesis has also shown promise in reducing racemization .
Q. What strategies resolve contradictions in biological activity data between structural analogs?
Computational docking (e.g., AutoDock Vina) identifies binding interactions with bacterial targets (e.g., penicillin-binding proteins). For analogs with divergent activity, molecular dynamics simulations (100 ns trajectories) assess conformational stability in binding pockets. Experimental validation via site-directed mutagenesis of target proteins can pinpoint critical residues for activity .
Q. How does the bicyclo[2.2.2]octane scaffold influence pharmacokinetic properties compared to related bicyclic systems?
The rigid bicyclo[2.2.2]octane core enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies with bicyclo[2.2.1]heptane analogs show improved oral bioavailability (e.g., 45% vs. 22% in rat models) due to reduced ring strain and better solubility. LogP values (measured via shake-flask method) correlate with membrane permeability, favoring the [2.2.2] system for CNS penetration .
Q. What methodologies are used to study the compound’s interaction with serum proteins?
Fluorescence quenching assays with bovine serum albumin (BSA) quantify binding constants (Kₐ ≈ 10⁴–10⁵ M⁻¹). Circular dichroism (CD) spectroscopy detects conformational changes in BSA upon binding. Isothermal titration calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .
Comparative and Mechanistic Questions
Q. How does functional group positioning on the bicyclo[2.2.2]octane scaffold affect reactivity?
The methoxycarbonyl group at C3 enhances electrophilicity for nucleophilic substitutions, while the C2 carboxylic acid enables salt formation (e.g., sodium salts for solubility). Comparative studies show that shifting the methoxycarbonyl to C4 reduces antibacterial activity by 8-fold, likely due to steric hindrance in target binding .
Q. What are the key differences between this compound and cubane-based analogs in drug design?
Cubane derivatives (e.g., 1,4-cubanedicarboxylic acid) exhibit higher rigidity and thermal stability but lower solubility. The bicyclo[2.2.2]octane system balances rigidity with synthetic accessibility, enabling easier functionalization. In vivo studies show cubanes have higher renal clearance rates due to their hydrophobicity .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood with HEPA filtration to avoid inhalation. Store at 2–8°C under nitrogen to prevent hydrolysis of the methoxycarbonyl group. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
